

An In-depth Technical Guide to the Thermodynamic Stability Constants of Copper Glycinate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Copper glycinate	
Cat. No.:	B7770790	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability constants of copper(II) glycinate complexes. Understanding these fundamental parameters is critical for applications in fields ranging from biochemistry and nutrition to pharmaceutical development, where the interaction of copper with amino acids plays a vital role. This document summarizes key quantitative data, details common experimental protocols for their determination, and visualizes the underlying chemical processes and workflows.

Introduction to Copper Glycinate Complexes

Copper(II) ions (Cu²⁺) readily form stable complexes with the amino acid glycine (NH₂CH₂COOH). Glycine acts as a bidentate ligand, coordinating with the copper ion through both the amino group (-NH₂) and the carboxylate group (-COO⁻) to form five-membered chelate rings.[1][2] This chelation results in the formation of two primary complex species in a stepwise manner: the mono-glycinate complex, [Cu(Gly)]⁺, and the bis-glycinate complex, [Cu(Gly)₂]. The formation of these complexes is a pH-dependent equilibrium process.

The thermodynamic stability of these complexes is quantified by their stability constants (β), which are related to the Gibbs free energy change (ΔG) of the formation reaction. The enthalpy (ΔH) and entropy (ΔS) changes associated with complex formation provide further insight into the nature of the bonding and the driving forces of the reaction.

Thermodynamic Data

The following tables summarize the thermodynamic stability constants and associated thermodynamic parameters for the formation of copper(II)-glycinate complexes in aqueous solutions. The data has been compiled from various literature sources, and it is important to note that values can vary with experimental conditions such as temperature, ionic strength, and the solvent system used.[3][4][5]

Table 1: Stepwise and Overall Stability Constants (log β) of Copper(II)-Glycinate Complexes at 25 °C

Complex Species	Reaction	log Kı	log K₂	log β2	lonic Strength (M)	Referenc e
[Cu(Gly)]+	$Cu^{2+} + Gly^{-} \rightleftharpoons [Cu(Gly)]^{+}$	8.1 - 8.6	-	-	0.1 - 0.15	[6]
[Cu(Gly)2]	[Cu(Gly)]+ + Gly⁻ ⇌ [Cu(Gly)2]	-	6.9 - 7.5	-	0.1 - 0.15	[6]
[Cu(Gly)2]	$Cu^{2+} + 2Gly^{-} \rightleftharpoons [Cu(Gly)_2]$	-	-	15.0 - 15.6	0.1 - 0.15	[6]

Note: Gly⁻ represents the glycinate anion.

Table 2: Thermodynamic Parameters for the Formation of Copper(II)-Glycinate Complexes at 25 °C

Reaction	ΔG° (kJ/mol)	ΔH° (kJ/mol)	ΔS° (J/mol·K)	Ionic Strength (M)	Reference
Cu ²⁺ + Gly ⁻ ⇒ [Cu(Gly)] ⁺	-47.4	-25.1	74.8	0.1 (KNO₃)	[7][8]
[Cu(Gly)]+ + Gly- ⇌ [Cu(Gly)2]	-41.0	-29.3	39.3	0.1 (KNO₃)	[7][8]
$Cu^{2+} + 2Gly^{-}$ $\rightleftharpoons [Cu(Gly)_2]$	-88.4	-54.4	114.1	0.1 (KNO₃)	[7][8]

Experimental Protocols

The determination of thermodynamic stability constants is primarily achieved through potentiometric titration and isothermal titration calorimetry.

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a widely used method to determine the stability constants of metal complexes. The procedure involves monitoring the pH of a solution containing the metal ion and the ligand as a standard solution of a strong base is added.

Materials and Apparatus:

- pH meter with a glass electrode
- Constant temperature water bath or jacketed titration vessel
- Burette
- Magnetic stirrer
- Standardized solutions of copper(II) nitrate or perchlorate, glycine, sodium hydroxide (carbonate-free), and a strong acid (e.g., HNO₃ or HClO₄)

Inert salt solution for maintaining constant ionic strength (e.g., KNO₃ or NaClO₄)

Procedure:

- Electrode Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (e.g., 25 °C).
- Titration of Ligand: Prepare a solution of glycine at a known concentration in the presence of a strong acid and the inert salt to maintain a constant ionic strength. Titrate this solution with a standardized solution of sodium hydroxide. Record the pH after each addition of the titrant. This allows for the determination of the protonation constants of glycine.
- Titration of Metal-Ligand Mixture: Prepare a solution containing known concentrations of copper(II) salt, glycine, a strong acid, and the inert salt. The ligand is typically in excess of the metal ion. Titrate this mixture with the same standardized sodium hydroxide solution, recording the pH at regular intervals.[9][10]
- Data Analysis: The titration data (volume of titrant vs. pH) is used to calculate the formation function, ñ (the average number of ligands bound per metal ion), and the free ligand concentration, [L⁻], at each point of the titration. The stability constants (K₁ and K₂) are then determined by analyzing the relationship between ñ and [L⁻] using computational methods and software such as BEST.[11]

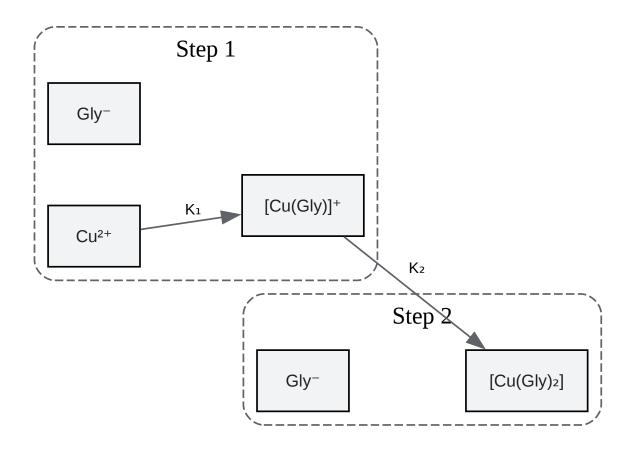
Isothermal Titration Calorimetry (ITC) for Enthalpy and Entropy Determination

Isothermal titration calorimetry directly measures the heat change (enthalpy, ΔH) associated with the binding interaction between a metal ion and a ligand.[7] From the enthalpy and the determined stability constant (and thus ΔG), the entropy change (ΔS) can be calculated.

Materials and Apparatus:

- Isothermal Titration Calorimeter
- Syringe for titrant injection
- · Sample and reference cells

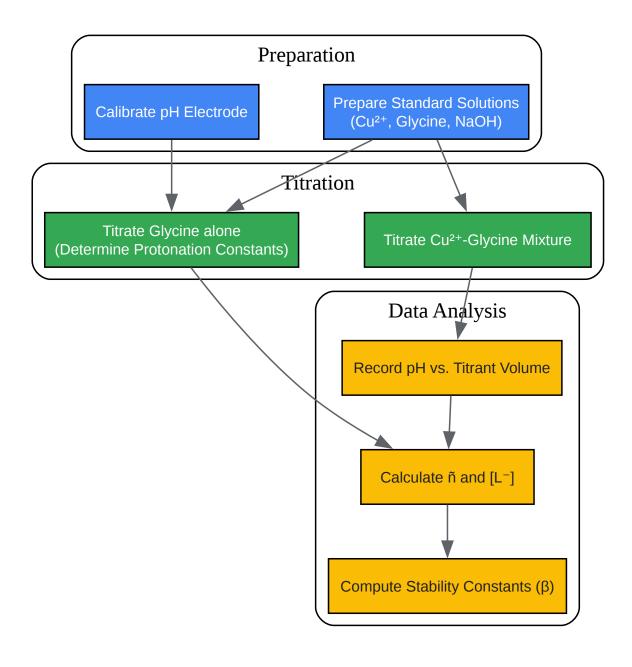
 Solutions of copper(II) salt and glycine prepared in the same buffer to minimize heats of dilution.


Procedure:

- Instrument Setup: Set the experimental temperature and allow the ITC instrument to equilibrate.
- Sample Preparation: Fill the sample cell with a solution of the copper(II) salt at a known concentration. Fill the injection syringe with a solution of glycine at a significantly higher concentration.
- Titration: Perform a series of small, sequential injections of the glycine solution into the copper(II) solution in the sample cell. The heat released or absorbed after each injection is measured by the instrument.
- Data Analysis: The raw data appears as a series of peaks, with the area of each peak
 corresponding to the heat change for that injection. Integrating these peaks yields a binding
 isotherm, which plots the heat change per mole of injectant against the molar ratio of ligand
 to metal. This isotherm can be fitted to a binding model to determine the stoichiometry (n),
 the binding constant (K), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and
 entropy (ΔS) can then be calculated using the following equations:
 - \circ $\Delta G = -RT ln(K)$
 - \circ $\Delta G = \Delta H T\Delta S$

Visualizations

The following diagrams illustrate the stepwise formation of **copper glycinate** complexes and a typical experimental workflow for their characterization.



Click to download full resolution via product page

Caption: Stepwise formation of copper(II)-glycinate complexes.

Click to download full resolution via product page

Caption: Workflow for potentiometric determination of stability constants.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Copper(II) glycinate Wikipedia [en.wikipedia.org]
- 2. One Part of Chemistry: Preparation of cis-bis(glycinato)copper(II) monohydrate & tran-bis(glycinato)copper(II) monohydrate [1chemistry.blogspot.com]
- 3. Determination of stability constants of copper(II) complex of glycine in water + alcohol mixed solvents with ion selective electrode technique PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The stability constants of copper(II) complexes with some alpha-amino acids in dioxanwater mixtures [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. medcraveonline.com [medcraveonline.com]
- 11. makhillpublications.co [makhillpublications.co]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermodynamic Stability Constants of Copper Glycinate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7770790#thermodynamic-stability-constants-of-copper-glycinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com